REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[N:5]=[CH:4][N:3]=1.[NH2:15][NH2:16]>C1COCC1>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[CH:7]=[C:2]([NH:15][NH2:16])[N:3]=[CH:4][N:5]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
538 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
About three fourths of the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Et2O (5 mL) was added to the resulting suspension
|
Type
|
FILTRATION
|
Details
|
solid was collected by filtration
|
Type
|
WASH
|
Details
|
further washed with Et2O (15 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=NC(=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 831 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |